3-Chloro-D-phenylalanine 3-Chloro-D-phenylalanine
Brand Name: Vulcanchem
CAS No.: 80126-52-9
VCID: VC21543314
InChI: InChI=1S/C9H10ClNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1
SMILES: C1=CC(=CC(=C1)Cl)CC(C(=O)O)N
Molecular Formula: C9H10ClNO2
Molecular Weight: 199.63 g/mol

3-Chloro-D-phenylalanine

CAS No.: 80126-52-9

Cat. No.: VC21543314

Molecular Formula: C9H10ClNO2

Molecular Weight: 199.63 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-D-phenylalanine - 80126-52-9

CAS No. 80126-52-9
Molecular Formula C9H10ClNO2
Molecular Weight 199.63 g/mol
IUPAC Name (2R)-2-amino-3-(3-chlorophenyl)propanoic acid
Standard InChI InChI=1S/C9H10ClNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1
Standard InChI Key JJDJLFDGCUYZMN-MRVPVSSYSA-N
Isomeric SMILES C1=CC(=CC(=C1)Cl)C[C@H](C(=O)[O-])[NH3+]
SMILES C1=CC(=CC(=C1)Cl)CC(C(=O)O)N
Canonical SMILES C1=CC(=CC(=C1)Cl)CC(C(=O)[O-])[NH3+]

Chemical Structure and Properties

3-Chloro-D-phenylalanine, also known as m-Chloro-D-phenylalanine or H-D-Phe(3-Cl)-OH, is a modified amino acid with a chlorine atom positioned at the meta position of the phenyl ring. This derivative belongs to the D-series of amino acids, which are less common in nature than their L-counterparts but hold significant importance in pharmaceutical research and peptide design.

The compound's chemical structure consists of an amino group (-NH2), a carboxylic acid group (-COOH), and a side chain containing a meta-chlorinated phenyl group. The presence of the chlorine atom significantly alters the electronic properties of the phenyl ring, creating unique reactivity patterns compared to unmodified phenylalanine.

Physical and Chemical Properties

The physical and chemical properties of 3-Chloro-D-phenylalanine provide important insights into its behavior in various experimental conditions:

PropertyValue
Molecular FormulaC9H10ClNO2
Molecular Weight199.63 g/mol
Boiling Point339.5±32.0 °C (Predicted)
Density1.336±0.06 g/cm³ (Predicted)
Recommended Storage Temperature0°C
pKa ValuespK1: 2.17(+1); pK2: 8.91(0) at 25°C

These properties are derived from the racemic mixture (DL-form) , but are relevant to understanding the behavior of the D-isomer as well. The compound's relatively high boiling point reflects its amino acid nature, while the pKa values indicate its acid-base behavior in solution.

Structural Characteristics

The D-configuration of this amino acid refers to its absolute stereochemistry, which is opposite to the naturally predominant L-amino acids. This structural feature is particularly significant in biological systems, where stereochemistry plays a crucial role in molecular recognition and binding. The chlorine substitution at the meta position alters the electron density distribution across the aromatic ring, influencing both the compound's reactivity and its interactions with biological targets.

Synthesis Methods

The synthesis of 3-Chloro-D-phenylalanine represents an important area of research in organic chemistry, with several approaches developed to produce this valuable compound with high optical purity.

Chemical Synthesis

One established method for synthesizing D-phenylalanine derivatives involves asymmetric hydrogenation of acetamidocinnamic acid derivatives followed by hydrolysis. This approach can be adapted for the synthesis of 3-Chloro-D-phenylalanine:

The process typically involves the following steps:

  • Hydrogenation reduction of acetamidocinnamic acid derivatives in the presence of a chiral catalyst

  • Hydrolysis reaction to remove the acetyl group, yielding the final D-phenylalanine derivative

The chemical synthesis can be represented by the following reaction scheme:

  • Acetamidocinnamic acid derivative (I) → Acetamido-D-phenylalanine derivative (II)

  • Acetamido-D-phenylalanine derivative (II) → D-phenylalanine derivative (III)

Catalytic Approaches

The use of transition metal-organophosphorus coordination systems as chiral catalysts has proven effective in achieving high optical purity in the synthesis of D-phenylalanine derivatives. These catalysts facilitate asymmetric hydrogenation under controlled conditions:

  • Reaction temperature: 20-80°C

  • Hydrogen pressure: 0.7-4 MPa

  • Reaction time: 2-10 hours

This method offers significant advantages in terms of optical purity, yield, and industrial applicability. The reaction can be performed in methanol, with subsequent filtration and solvent evaporation to obtain the acetamido intermediate .

Applications in Research

3-Chloro-D-phenylalanine has found extensive applications across various scientific disciplines, underscoring its versatility and importance in modern research.

Neuroscience Research

In neuroscience, this compound serves as a valuable tool for studying neurotransmitter systems, particularly in the context of amino acid metabolism and its effects on brain function. Researchers use it to investigate neurological pathways and potential therapeutic interventions for various neurological disorders .

Pharmaceutical Development

As a building block in drug synthesis, 3-Chloro-D-phenylalanine contributes to the development of novel pharmaceutical agents. Its unique structure allows for the creation of drugs with enhanced efficacy, particularly for neurological conditions. The D-configuration provides resistance to common proteolytic enzymes, potentially extending the half-life of therapeutic peptides containing this residue .

Protein Engineering

The compound plays a significant role in protein engineering efforts, where researchers incorporate it into proteins to create modified variants with specific functionalities. This application has led to advancements in biotechnology and enzyme design, opening new avenues for creating proteins with novel properties .

Biochemical Assays

3-Chloro-D-phenylalanine serves as a valuable component in various biochemical assays designed to investigate the role of amino acids in metabolic pathways. These investigations provide crucial insights into cellular functions and disease mechanisms, contributing to our understanding of fundamental biological processes .

Anticancer Research

The compound has attracted attention in anticancer research due to its structural similarity to known anticancer amino acids. Scientists are exploring its potential in developing new therapeutic approaches for cancer treatment, potentially leading to more effective and targeted interventions .

Derivatives and Related Compounds

Several derivatives of 3-Chloro-D-phenylalanine have been developed to enhance its utility in various applications, particularly in peptide synthesis and drug development.

Boc-3-chloro-D-phenylalanine

Boc-3-chloro-D-phenylalanine, also known as m-chloro-D-Phe-OH or (R)-Boc-2-amino-3-(3-chlorophenyl)propionic acid, is a protected form of 3-Chloro-D-phenylalanine that facilitates its incorporation into peptides during solid-phase peptide synthesis. The Boc (tert-butyloxycarbonyl) group protects the amino function, preventing unwanted side reactions during peptide coupling .

This derivative has specific optical properties:

  • Optical rotation: D= +22 ± 2° (C=1 in DMF) at 20°C

Applications of Protected Derivatives

Boc-3-chloro-D-phenylalanine finds applications in:

Research AreaSpecific Applications
Peptide SynthesisBuilding block for peptide-based drugs and therapeutics
Drug DevelopmentModification of pharmacological properties in pharmaceutical agents
Biochemical ResearchStudies on protein interactions and enzyme activity
Analytical ChemistryIdentification and quantification of amino acids in complex mixtures
Material ScienceDevelopment of polymers with specific functionalities

These protected derivatives enhance the utility of 3-Chloro-D-phenylalanine in scenarios where controlled reactivity is essential, such as in multi-step synthetic processes .

Research Trends and Future Directions

The ongoing research involving 3-Chloro-D-phenylalanine continues to expand its applications and uncover new potential uses.

Emerging Applications

Recent research trends suggest growing interest in:

  • Development of peptidomimetics incorporating 3-Chloro-D-phenylalanine for enhanced bioavailability

  • Exploration of its role in designing enzyme inhibitors with improved selectivity

  • Investigation of its potential in creating materials with specialized properties

  • Application in developing imaging agents for diagnostic purposes

Challenges and Opportunities

Despite its versatility, several challenges remain in the utilization of 3-Chloro-D-phenylalanine:

  • Optimizing synthesis methods to achieve higher optical purity and yield

  • Understanding structure-activity relationships in various biological contexts

  • Developing more efficient incorporation strategies for peptide synthesis

  • Exploring sustainable production methods for industrial-scale applications

Comparative Analysis

When comparing 3-Chloro-D-phenylalanine with related compounds, several distinctions emerge that highlight its unique properties and applications:

CompoundConfigurationKey FeaturesPrimary Applications
3-Chloro-D-phenylalanineD-isomerMeta-chlorinated phenyl ring, unprotectedPharmaceutical research, peptide synthesis
3-Chloro-L-phenylalanineL-isomerMeta-chlorinated phenyl ring, unprotectedMetabolic studies, natural product analogs
Boc-3-chloro-D-phenylalanineD-isomerN-protected with Boc groupPeptide synthesis, drug development
3-Chloro-DL-phenylalanineRacemic mixtureContains both D and L isomersVarious research applications requiring both isomers

This comparison illustrates how subtle structural differences can significantly impact the utility and application domain of these compounds.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator